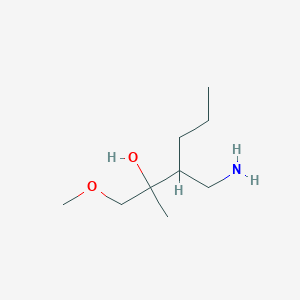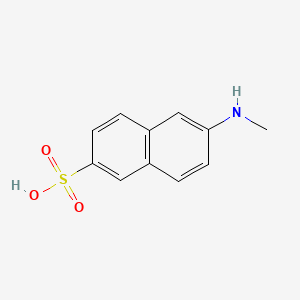
piperidin-4-yl N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-4-yl N-methylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and chemical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-4-yl N-methylcarbamate typically involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the de-protection of the benzyl group and the formation of its salt . The advantage of this methodology includes the use of easily available commercial raw materials and shorter reaction times with high yields, making this process viable for large-scale manufacturing .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but is optimized for scalability. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidin-4-yl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of this compound oxides, while reduction may yield this compound hydrides. Substitution reactions can result in a variety of substituted carbamates with different functional groups.
Applications De Recherche Scientifique
Piperidin-4-yl N-methylcarbamate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of piperidin-4-yl N-methylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of specific biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(piperidin-4-yl)benzamide: This compound has similar structural features and is used in similar applications.
1-(4-fluorobenzyl)piperidin-4-yl: This compound is used in antimalarial research and has shown high selectivity for resistant Plasmodium falciparum.
Uniqueness
Piperidin-4-yl N-methylcarbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
550369-97-6 |
|---|---|
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
piperidin-4-yl N-methylcarbamate |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)11-6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H,8,10) |
Clé InChI |
NZRSUHUWIOYOOH-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)


![4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride](/img/structure/B13486326.png)










